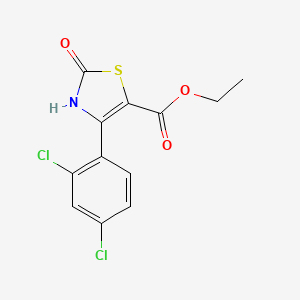
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethyl ester group and a dichlorophenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of ethyl chloroformate to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Another heterocyclic compound with similar pharmacological activities.
Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate: Known for its antioxidant properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity through a synthesis of available literature, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for contributing to various biological activities. The compound's structure can be represented as follows:
Anticancer Activity
Research Findings
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
- IC50 Values : In vitro studies have reported IC50 values indicating the concentration required to inhibit cancer cell growth by 50%. For instance:
Case Studies
- Thiazole Derivatives in Cancer Treatment : A study highlighted that compounds with a thiazole moiety exhibit significant cytotoxicity against multiple cancer lines. The presence of electron-withdrawing groups like chlorine enhances their activity .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer proliferation, primarily through hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Research Findings
Studies indicate that thiazole derivatives possess substantial antibacterial activity:
- Comparison with Standard Drugs : In tests against Staphylococcus aureus and E. coli, the compound exhibited greater potency than standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-(2,4-dichlorophenyl)-... | Staphylococcus aureus | 0.012 µg/mL |
| Ethyl 4-(2,4-dichlorophenyl)-... | E. coli | 0.008 µg/mL |
| Ampicillin | Staphylococcus aureus | 0.025 µg/mL |
| Streptomycin | E. coli | 0.030 µg/mL |
Properties
CAS No. |
886497-52-5 |
|---|---|
Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3S/c1-2-18-11(16)10-9(15-12(17)19-10)7-4-3-6(13)5-8(7)14/h3-5H,2H2,1H3,(H,15,17) |
InChI Key |
MDPWOFIWBYHIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















